molecular formula C23H22ClF3N6O2 B564798 Deshydroxymethyl Losartan Trifluoroacetate Salt CAS No. 1215727-33-5

Deshydroxymethyl Losartan Trifluoroacetate Salt

Cat. No.: B564798
CAS No.: 1215727-33-5
M. Wt: 506.914
InChI Key: CWCARXJHPHLZIX-UHFFFAOYSA-N
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Description

Deshydroxymethyl Losartan Trifluoroacetate Salt is a chemical compound with the molecular formula C23H22ClF3N6O2 and a molecular weight of 506.91 g/mol . . This compound is a derivative of Losartan, an angiotensin II receptor antagonist used to treat hypertension.

Preparation Methods

Chemical Reactions Analysis

Deshydroxymethyl Losartan Trifluoroacetate Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Deshydroxymethyl Losartan Trifluoroacetate Salt can be compared with other similar compounds, such as:

    Losartan: The parent compound, used as an antihypertensive agent.

    Losartan Potassium: A more soluble form of Losartan used in oral medications.

    Losartan Impurity A and B: Other impurities found in Losartan formulations.

The uniqueness of this compound lies in its specific structure and its use as a reference standard in analytical studies .

Properties

IUPAC Name

5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6.C2HF3O2/c1-2-3-8-20-23-19(22)14-28(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)21-24-26-27-25-21;3-2(4,5)1(6)7/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,24,25,26,27);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCARXJHPHLZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675799
Record name Trifluoroacetic acid--5-{4'-[(2-butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215727-33-5
Record name Trifluoroacetic acid--5-{4'-[(2-butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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